(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol
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Overview
Description
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C12H10Cl2N2O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methoxyphenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol typically involves the reaction of 4,6-dichloropyrimidine with 4-methoxybenzaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde group to a methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the methanol group to a methyl group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)carboxylic acid.
Reduction: Formation of (4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)methane.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyrimidine ring and the methoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol is unique due to the presence of both chlorine-substituted pyrimidine and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10Cl2N2O2 |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6,10,17H,1H3 |
InChI Key |
IHBAQVHWFKRLAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N=CN=C2Cl)Cl)O |
Origin of Product |
United States |
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